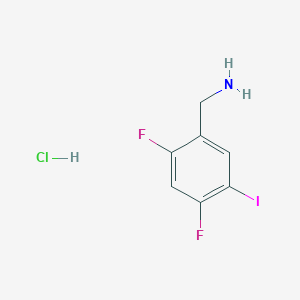

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

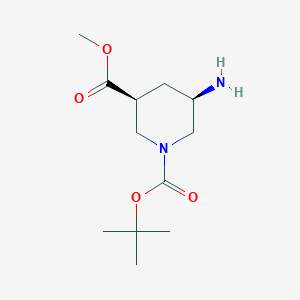

“(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride” is an organic compound with the CAS Number: 2059935-73-6 . It has a molecular weight of 305.49 and its IUPAC name is (2,4-difluoro-5-iodophenyl)methanamine hydrochloride . The compound appears as a powder .

Molecular Structure Analysis

The InChI code for “(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride” is 1S/C7H6F2IN.ClH/c8-5-2-6(9)7(10)1-4(5)3-11;/h1-2H,3,11H2;1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis

“(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride” is a powder . It should be stored at room temperature .Aplicaciones Científicas De Investigación

Synthesis and Material Applications

In the realm of polymer science, novel fluorinated aromatic diamine monomers have been synthesized for creating new fluorine-containing polyimides. These polyimides exhibit outstanding mechanical properties and thermal stability, making them suitable for high-performance applications (Yin et al., 2005). The synthesis process involves coupling trifluoroacetophenone with nitrophenyl phenyl ether, a step that underscores the importance of halogenated intermediates similar to (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride in polymer chemistry.

In the development of luminescent materials, mono- and binuclear cyclometalated platinum(II) complexes with aryl-substituted bipyridines have been explored. These complexes show promising emissive properties in fluid solution at room temperature, indicating potential applications in OLEDs and other photonic devices (Lai et al., 1999).

Analytical Chemistry

- A comprehensive review on the analytical methods for determining halogens, including iodine, in biological samples, food, drugs, and plants has highlighted the significance of compounds like (2,4-Difluoro-5-iodophenyl)methanamine hydrochloride. The review covers sample preparation methods, analytical techniques, and the main analytical challenges, providing a broad perspective on the role of halogenated compounds in bioanalytical sciences (Mello et al., 2013).

Organic Synthesis and Catalysis

The synthesis and characterization of highly optical transparent and low dielectric constant fluorinated polyimides show the application of fluorinated diamines in creating advanced materials. These polyimides, with excellent thermal stability, mechanical properties, and optical transparency, underscore the utility of fluorinated intermediates in material science (Tao et al., 2009).

Perfluorinated oligo(p-phenylene)s have been investigated for their photocatalytic activities, showing the potential for photoreduction of water and photooxidation of organic compounds. The perfluorination induces significant changes in their spectral and physical characteristics, including a hypsochromic shift in absorption spectra and an increase in fluorescence lifetimes. These findings illustrate the applications of perfluorinated compounds in photocatalysis and solar energy conversion (Maruo et al., 1992).

Safety and Hazards

The compound has been classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Propiedades

IUPAC Name |

(2,4-difluoro-5-iodophenyl)methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F2IN.ClH/c8-5-2-6(9)7(10)1-4(5)3-11;/h1-2H,3,11H2;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBUCYJCXIKDROK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1I)F)F)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClF2IN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.49 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2,4-Difluoro-5-iodophenyl)methanamine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(1R*,4R*)-4-Aminocyclohexyl]-2-chlorobenzamide hydrochloride](/img/structure/B2697691.png)

![Methyl 2-amino-5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methylthiophene-3-carboxylate](/img/structure/B2697694.png)

![8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane](/img/structure/B2697697.png)

![6-benzyl-2-(4-(N,N-diisobutylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2697704.png)

![N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2697705.png)

![5-ethyl-N-(2-methoxyethyl)-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2697710.png)

![3-cinnamyl-1,7-dimethyl-9-(o-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2697711.png)